molecular formula C9H8N2 B147225 2-Methylquinoxaline CAS No. 7251-61-8

2-Methylquinoxaline

Cat. No. B147225
M. Wt: 144.17 g/mol
InChI Key: ALHUXMDEZNLFTA-UHFFFAOYSA-N
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Patent
US09198896B2

Procedure details

Methylglyoxal was estimated by derivatization of methylglyoxal with 1,2-diaminobenzene to produce 2-methylquinoxaline according to the method of Cordeiro and Freire (1996) with some modifications.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH:4]=O)=O.[NH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[NH2:13]>>[CH3:1][C:2]1[CH:4]=[N:13][C:8]2[C:7](=[CH:12][CH:11]=[CH:10][CH:9]=2)[N:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=CC=C1)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=NC2=CC=CC=C2N=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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